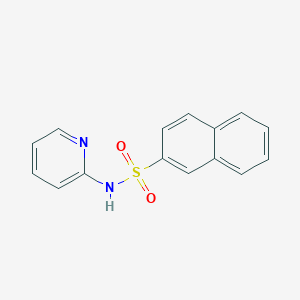

N-pyridin-2-ylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

N-pyridin-2-ylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,17-15-7-3-4-10-16-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H,16,17) |

InChI Key |

BUIGBHVEPAARAU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N Pyridin 2 Ylnaphthalene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms in N-pyridin-2-ylnaphthalene-2-sulfonamide can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the naphthalene (B1677914) and pyridine (B92270) rings, as well as the sulfonamide N-H proton. The aromatic region, typically between δ 7.0 and 9.0 ppm, will be particularly complex due to the presence of multiple, coupled protons.

The naphthalene ring system should give rise to seven proton signals. Based on related naphthalene structures, the proton at the C1 position is often shifted downfield due to its peri-interaction with the substituent at C2. The remaining naphthalene protons will appear as a series of multiplets.

The pyridine ring will display four proton signals. The proton ortho to the nitrogen atom (at the C6' position) is expected to be the most deshielded and appear at the lowest field, likely as a doublet. The other pyridine protons will resonate at higher fields, with their multiplicities determined by their coupling to adjacent protons.

A broad singlet, characteristic of the acidic sulfonamide proton (SO₂NH), is anticipated to appear at a significantly downfield chemical shift, often above δ 10 ppm. researchgate.net The exact position and broadness of this peak can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H-1 | ~8.5 | d |

| Naphthalene H-3 | ~7.9 | d |

| Naphthalene H-4, H-5, H-6, H-7, H-8 | 7.5 - 7.9 | m |

| Pyridine H-3' | ~7.1 | dd |

| Pyridine H-4' | ~7.8 | t |

| Pyridine H-5' | ~6.9 | d |

| Pyridine H-6' | ~8.2 | d |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show a total of 15 carbon signals in the aromatic region, corresponding to the ten carbons of the naphthalene ring and the five carbons of the pyridine ring.

The carbon atoms of the naphthalene ring attached to the sulfonyl group (C-2) and the quaternary carbons (C-4a, C-8a) will have distinct chemical shifts. The remaining naphthalene carbons will appear in the typical aromatic region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C-1 | ~128 |

| Naphthalene C-2 | ~140 |

| Naphthalene C-3 | ~122 |

| Naphthalene C-4 | ~129 |

| Naphthalene C-4a | ~135 |

| Naphthalene C-5 | ~127 |

| Naphthalene C-6 | ~127 |

| Naphthalene C-7 | ~129 |

| Naphthalene C-8 | ~128 |

| Naphthalene C-8a | ~133 |

| Pyridine C-2' | ~155 |

| Pyridine C-3' | ~115 |

| Pyridine C-4' | ~139 |

| Pyridine C-5' | ~119 |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the naphthalene and pyridine rings through the sulfonamide linkage, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the ¹H-¹H coupling networks within the naphthalene and pyridine rings, helping to trace the connectivity of adjacent protons.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will be characterized by several key absorption bands that are indicative of its structure.

The most prominent features will be the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). These are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. For similar sulfonamides, these bands have been observed in the range of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹. rsc.org

The N-H stretching vibration of the sulfonamide group is expected to appear as a single, relatively sharp band in the region of 3300-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. In related compounds, the ν(N–H) vibrations in the sulfonamide group occurred in the region of 3349–3144 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene and pyridine rings will give rise to several bands in the 1600-1450 cm⁻¹ region. rsc.org The S-N stretching vibration is expected to be found in the 940-900 cm⁻¹ region. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3300 - 3200 |

| Aromatic C-H Stretch | >3000 |

| Asymmetric SO₂ Stretch | 1370 - 1330 |

| Symmetric SO₂ Stretch | 1180 - 1160 |

| Aromatic C=C Stretch | 1600 - 1450 |

Note: The expected ranges are based on established spectroscopic data for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound (C₁₅H₁₂N₂O₂S), the expected exact molecular weight is approximately 284.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 284. The fragmentation pattern would likely involve the cleavage of the S-N bond and the S-C bond, which are typically the weakest bonds in the molecule.

Key fragmentation pathways could include:

Loss of SO₂ (64 Da) to give a fragment at m/z 220.

Cleavage of the S-N bond to produce the pyridin-2-amine radical cation (m/z 94) and the naphthalene-2-sulfonyl radical (m/z 190).

Cleavage of the C-S bond to yield the naphthalene cation (m/z 127) and the pyridin-2-yl-sulfonamide radical.

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 285.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 285 | [M+H]⁺ |

| 284 | [M]⁺ |

| 220 | [M-SO₂]⁺ |

| 190 | [C₁₀H₇SO₂]⁺ |

| 127 | [C₁₀H₇]⁺ |

Note: The fragmentation pattern is a prediction based on the chemical structure and common fragmentation pathways for sulfonamides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is expected to be a composite of the transitions originating from its three main chromophoric systems: the naphthalene ring, the pyridine ring, and the sulfonamide group. The interaction between these groups will likely lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the individual components.

The naphthalene moiety typically exhibits strong absorptions in the UV region. These arise from π → π* transitions within the aromatic system. For instance, naphthalene itself has a strong absorption band around 220 nm and a series of weaker, structured bands between 250 and 300 nm. The pyridine ring also shows π → π* transitions, usually below 270 nm, and a weaker n → π* transition at longer wavelengths, which is often submerged by the stronger π → π* bands. The NIST database shows characteristic UV/Visible spectra for both pyridine nist.gov and benzenesulfonamide (B165840) nist.gov, which serve as foundational chromophores.

In a molecule where these are joined by a sulfonamide linker, charge transfer interactions can be anticipated. Studies on analogous compounds, such as metal complexes of N-(Pyridin-2-yl)benzene Sulphonamide, have identified electronic transitions in the range of 375-362 nm. researchgate.net While these are described as ligand-to-metal charge transfer (LMCT) bands in the context of the complex, the energy range gives an indication of possible intramolecular charge transfer (ICT) transitions in the free ligand. researchgate.net Another study involving pyridine derivatives noted the formation of an electron donor-acceptor (EDA) complex that resulted in a charge-transfer band around 380 nm. researchgate.net

For this compound, the electron-withdrawing nature of the sulfonyl group and the electron-donating potential of the pyridinyl nitrogen could facilitate ICT. The extended π-system of the naphthalene group, compared to a benzene (B151609) ring, would likely shift the π → π* transitions to longer wavelengths (a bathochromic or red shift).

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Analogs Note: The data for the target compound is inferred.

| Compound | Expected λmax (nm) | Transition Type | Source |

| This compound | ~220-240 | π → π* (Naphthalene) | Inferred |

| ~260-280 | π → π* (Pyridine) | Inferred | |

| > 300 | Intramolecular Charge Transfer (ICT) | Inferred | |

| Pyridine | < 270 | π → π | nist.gov |

| Benzenesulfonamide | < 280 | π → π | nist.gov |

| Metal Complex of N-(Pyridin-2-yl)benzene Sulphonamide | 362-375 | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |

Advanced Analytical Techniques for Solid-State Characterization (e.g., X-ray Diffraction, where applicable to analogs)

A key analog is N-(2-pyridyl)-4-toluenesulfonamide, which has been studied as a ligand in a dinuclear palladium complex. The crystal structure of this complex, Tetrakis[N-(2-pyridyl)sulfonamide]dipalladium(I), was solved and found to crystallize in the monoclinic space group C2/c. researchgate.net In this complex, the ligand coordinates to the palladium atoms through the nitrogen of the pyridine ring and the nitrogen of the sulfonamide group. researchgate.net This demonstrates the coordinating ability of both nitrogen atoms in the N-pyridin-2-yl sulfonamide framework.

Another related compound, N-(pyridin-2-yl-carbonyl)-2-ethoxycarbonyl-benzene sulfonamide, crystallizes in the monoclinic space group P21/c. researchgate.net Although this molecule has an additional carbonyl group, the study of its crystal structure reveals details about the relative orientation of the pyridine and benzene sulfonamide moieties. researchgate.net

Based on these analogs, it is probable that this compound would crystallize in a common space group such as P21/c or C2/c. The molecular conformation will be determined by the torsion angles between the naphthalene ring and the sulfonamide group, and between the sulfonamide group and the pyridine ring. These angles are influenced by steric hindrance and the potential for intramolecular hydrogen bonding, if any co-crystallized solvent or water is present. The crystal packing will likely be dominated by intermolecular hydrogen bonds involving the sulfonamide N-H group and the pyridine nitrogen atom, as well as π-π stacking interactions between the aromatic naphthalene and pyridine rings.

Table 2: Crystallographic Data for Analogs of this compound Note: This table presents data for structurally related compounds, not the title compound itself.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

| Tetrakis[N-(2-pyridyl)sulfonamide]dipalladium(I) | Monoclinic | C2/c | a = 18.2013(19) Å, b = 19.7544(16) Å, c = 17.2898(19) Å, β = 120.179(8)° | researchgate.net |

| N-(pyridin-2-yl-carbonyl)-2-ethoxycarbonyl-benzene sulfonamide | Monoclinic | P21/c | a = 10.669(1) Å, b = 11.544(1) Å, c = 14.045(2) Å, β = 105.98(1)° | researchgate.net |

Theoretical and Computational Studies of N Pyridin 2 Ylnaphthalene 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a novel compound like N-pyridin-2-ylnaphthalene-2-sulfonamide, DFT would be employed to predict its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule.

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction sites.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which is invaluable for complementing and interpreting experimental results. Using the optimized geometry from DFT calculations, it is possible to compute theoretical vibrational (infrared) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Predicted IR spectra can help assign experimental vibrational bands to specific functional groups and vibrational modes within the molecule, such as the S=O and N-H stretches of the sulfonamide group. Similarly, predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound and confirm the assignments of signals in experimental NMR spectra.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen for potential therapeutic agents.

Prediction of Binding Affinities with Biological Targets

If this compound were to be investigated for biological activity, molecular docking would be a primary step. The compound would be docked into the active site of a specific protein target. Docking algorithms calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and potentially more potent interaction. Multiple sulfonamide derivatives have been evaluated this way against various targets like penicillin-binding proteins.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, docking studies provide a detailed view of the specific interactions at the ligand-protein interface. For this compound, this would involve identifying:

Hydrogen Bonds: Likely involving the sulfonamide's oxygen and nitrogen atoms and the pyridine (B92270) nitrogen.

Hydrophobic Interactions: Arising from the naphthalene (B1677914) and pyridine rings interacting with nonpolar amino acid residues in the target's binding pocket.

Other Interactions: Such as pi-pi stacking between the aromatic rings and residues.

This interaction profile is critical for understanding the basis of molecular recognition and for guiding further structural optimization of the compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time.

Following molecular docking, an MD simulation would be performed on the this compound-protein complex. This simulation tracks the movements and interactions of all atoms in the system over a set period, typically nanoseconds to microseconds. The stability of the binding pose predicted by docking can be validated by analyzing the trajectory of the simulation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to ensure the complex remains stable. MD simulations also reveal the flexibility of the ligand within the binding site and any conformational changes in the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR models for this compound are not extensively detailed in published literature, a wealth of research exists on structurally related sulfonamide and pyridine derivatives. These studies provide a strong framework for predicting the structural features of this compound that are likely to govern its biological activity. The primary goal is to develop predictive models that can guide the synthesis of new analogs with enhanced potency. nih.govnih.gov

Methodologies for this class of compounds frequently involve both two-dimensional (2D) and three-dimensional (3D) QSAR approaches. These models are crucial for understanding how physicochemical properties, such as steric bulk, electronic distribution, and hydrophobicity, influence the molecule's interaction with a biological target. nih.govsigmaaldrich.com

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR methods, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly applied to sulfonamide derivatives. nih.govbenthamdirect.com These techniques analyze the steric and electrostatic fields surrounding the molecules, with CoMSIA also evaluating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govsigmaaldrich.com

A pivotal study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, which are structurally analogous to the title compound, utilized CoMFA and CoMSIA models to investigate their herbicidal activity. The results indicated that biological activity could be effectively enhanced through structural optimization based on the steric, electrostatic, hydrophobic, and hydrogen bond fields. nih.govsigmaaldrich.com Such findings suggest that for this compound, modifications to the naphthalene or pyridine rings that alter these fields could significantly impact its biological efficacy. For instance, CoMFA and CoMSIA results for carbonic anhydrase II inhibitors suggested that heterocyclic sulfonamides are generally more active than aromatic ones. nih.gov

The robustness and predictive power of QSAR models are assessed using statistical metrics. The cross-validated coefficient (q²), the non-cross-validated conventional coefficient (r²), and the predictive r² (r²_pred) for an external test set are key indicators of a model's reliability. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Table 1: Statistical Results of 3D-QSAR Studies on Related Sulfonamide Derivatives

| Study Subject | QSAR Method | q² | r² | r²_pred | Reference |

| Carbonic Anhydrase II Inhibitors | CoMFA (Receptor-based) | 0.623 | 0.986 | - | nih.gov |

| Carbonic Anhydrase II Inhibitors | CoMSIA (Receptor-based) | 0.562 | 0.987 | - | nih.gov |

| Anticonvulsant Sulfamides | CoMFA | 0.756 | 0.967 | - | nih.gov |

| HBV Capsid Assembly Inhibitors | CoMFA | 0.625 | 0.998 | 0.837 | tandfonline.com |

| HBV Capsid Assembly Inhibitors | CoMSIA | 0.645 | 0.987 | 0.698 | tandfonline.com |

| HIV-1 Integrase Inhibitors | CoMSIA | 0.719 | 0.932 | - | nih.gov |

2D-QSAR and Other Modeling Techniques

In addition to 3D-QSAR, 2D-QSAR models are also developed using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netresearchgate.net These models correlate biological activity with calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Studies on various sulfonamides have identified several critical descriptors. For example, a QSAR study on benzene (B151609) sulfonamide derivatives as antioxidants established a mathematical relationship between their antioxidant activity (IC50) and descriptors such as electrophilicity (log(ω)), SCF energy, and Molecular Refractivity. ekb.eg Another study on a set of 34 sulfonamide derivatives used a genetic algorithm (GA) coupled with ANN and identified descriptors related to molecular shape, electronic properties, and connectivity as being significant. researchgate.net The steric effect of substituents has also been noted as a crucial factor, where excessive bulk can hinder the binding of the molecule to its target protein. benthamdirect.com

The selection of appropriate descriptors is fundamental to building a predictive QSAR model. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Table 2: Common Molecular Descriptors in QSAR Studies of Sulfonamides

| Descriptor Type | Example Descriptor | General Interpretation | Reference |

| Electronic | Electrophilicity index (ω) | Describes the ability of a molecule to accept electrons. | ekb.eg |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | - | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | - | |

| Steric | Molecular Refractivity (MR) | Relates to the volume occupied by a molecule or substituent. | ekb.eg |

| Topological | Wiener Index | A numerical descriptor of molecular branching. | - |

| Quantum-Chemical | SCF Energy | Total energy of the molecule calculated by the Self-Consistent Field method. | ekb.eg |

| Dipole Moment | Measures the polarity of the molecule. | - |

Biological Activities and Mechanistic Investigations of N Pyridin 2 Ylnaphthalene 2 Sulfonamide and Analogues

Antimicrobial Activity Studies

Sulfonamides, as a class, are known for their broad-spectrum antimicrobial action. nih.gov The inclusion of pyridine (B92270) and naphthalene (B1677914) moieties can modulate this activity, leading to compounds with specific efficacy against various pathogens.

Antibacterial Efficacy Against Specific Pathogens (e.g., Mycobacterium tuberculosis)

The fight against bacterial infections, particularly from resistant strains like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutic agents. nih.govnih.gov Sulfonamides and their derivatives have been a subject of interest in this area. nih.govresearchgate.net Research into pyrazolo[3,4-b]pyridine-bearing sulfonamides has shown that these compounds can exhibit significant in vitro antitubercular activity against the H37RV strain of Mycobacterium tuberculosis. researchgate.netresearchgate.net Similarly, computational studies have identified heterocyclic sulfonamides as promising inhibitors of key Mtb enzymes. nih.gov

A study on 2-phenyl-N-(pyridin-2-yl)acetamides, which share a pyridinyl-amide linkage, identified a compound with promising antimycobacterial activity (MICMtb H37Ra = 15.625 μg/mL). nih.gov Another investigation focused on N-pyridin-3-yl-benzenesulfonamide demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria at various concentrations. researchgate.net For instance, against S. aureus, the compound showed zones of inhibition of 16 mm and 12 mm at concentrations of 150 mg/ml and 100 mg/ml, respectively. researchgate.net

Naphthalene derivatives have also been identified as a new class of potent antimicrobials effective against a wide range of human pathogens. researchgate.net The combination of the sulfonamide pharmacophore with pyridine and naphthalene rings suggests a strong potential for potent antibacterial action. Sulfonamides have historically been used to treat infections caused by Staphylococcus aureus and are considered an option for methicillin-resistant S. aureus (MRSA) infections. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues

| Compound/Analogue Class | Target Pathogen | Activity/Result | Source |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridin-sulfonamides | Mycobacterium tuberculosis H37RV | Excellent to average % inhibition | researchgate.net |

| 2-phenyl-N-(pyridin-2-yl)acetamides (Analogue) | Mycobacterium tuberculosis H37Ra | MIC = 15.625 μg/mL | nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Zone of inhibition: 16 mm at 150 mg/ml | researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | Zone of inhibition: 15 mm at 150 mg/ml | researchgate.net |

Antifungal Properties

Beyond their antibacterial role, sulfonamide derivatives have demonstrated notable antifungal activity. nih.govresearchgate.net They have shown inhibitory action against fungi such as Pneumocystis carinii (now Pneumocystis jirovecii). nih.govwikipedia.org The development of hybrid molecules, such as thienopyrimidine-sulfonamide hybrids, has shown promise against fungal pathogens like Candida albicans and Candida parapsilosis. mdpi.com For example, a cyclohexathienopyrimidine–sulfadiazine hybrid showed antifungal activity with MIC values of 62.5 µg/mL against C. albicans. mdpi.com

Naphthalene derivatives have also been screened for their antifungal activity, with some showing potent effects against human pathogenic fungi. researchgate.net Similarly, novel naphthalimide aminothiazoles were evaluated for their antimicrobial activity, and some compounds possessed good inhibitory effects against tested fungi. nih.gov These findings suggest that the N-pyridin-2-ylnaphthalene-2-sulfonamide scaffold could be a promising starting point for developing new antifungal agents.

Antiprotozoal and Antimalarial Activity

Sulfonamides are known to possess antiprotozoal properties, often used in combination with other drugs to treat infections like toxoplasmosis. nih.gov The primary sulfonamide (PS) chemotype, while not currently a frontline treatment, has been investigated for its potential against malaria. nih.gov Studies on PS compounds from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set revealed 14 compounds with submicromolar activity against Plasmodium falciparum. nih.gov

Specifically, novel series of nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridines bearing a sulfonamide fragment have been designed and evaluated for their antimalarial activity against P. falciparum. uantwerpen.be One such derivative, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine-6-sulfonamide, showed a good in vitro antimalarial IC50 value of 2.24 μM. uantwerpen.be Another study on pyrimidine-tethered spirochromane-based sulfonamide derivatives also reported strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Furthermore, certain N-pyridinylimidazolidinones have been shown to reduce the parasite burden in mice infested with Leishmania mexicana. nih.gov

Table 2: Antimalarial Activity of Selected Sulfonamide Analogues

| Compound/Analogue Class | Target Pathogen | Activity (IC50) | Source |

|---|---|---|---|

| Primary Sulfonamide (PS) compounds | Plasmodium falciparum | 0.16–0.89 μM (for 14 compounds) | nih.gov |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine-6-sulfonamide | Plasmodium falciparum | 2.24 μM | uantwerpen.be |

| Pyrimidine-tethered spirochromane-based sulfonamides (Compound SZ14) | P. falciparum (CQ-sensitive 3D7) | 2.84 μM | rsc.org |

Mechanism of Action: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folic Acid Pathway Interference

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of the folic acid biosynthetic pathway. nih.govnih.gov Bacteria, fungi, and protozoa must synthesize folate de novo, as they cannot utilize dietary folates like mammals. wikipedia.orgwikipedia.org This metabolic difference provides the basis for the selective toxicity of sulfonamides. wikipedia.org

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). wikipedia.orgwikipedia.org They are structural analogues of the natural substrate, para-aminobenzoic acid (p-ABA). mdpi.comnih.gov By competing with p-ABA for the active site of DHPS, sulfonamides block the condensation of p-ABA with dihydropterin pyrophosphate (DHPP), a crucial step in the formation of dihydropteroic acid. nih.gov This inhibition halts the synthesis of dihydrofolate (DHF) and, subsequently, tetrahydrofolic acid (THF), a vital cofactor for the synthesis of nucleic acids (DNA and RNA). nih.govwikipedia.org The inability to produce these essential building blocks prevents cell division and leads to a bacteriostatic effect. wikipedia.org Combining DHPS inhibitors with inhibitors of dihydrofolate reductase (DHFR), the next enzyme in the pathway, can lead to enhanced therapeutic efficacy. nih.govnih.gov

Enzyme Inhibition Studies (Beyond DHPS)

While DHPS is the classical target, sulfonamides have been found to inhibit other enzymes, broadening their pharmacological profile.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a well-established zinc-binding function and a key pharmacophore for inhibiting carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in various physiological processes. nih.govnih.gov

Numerous studies have explored the CA inhibitory potential of sulfonamide derivatives. nih.govresearchgate.net A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were investigated for their inhibition of four human CA (hCA) isoforms: hCA I, II, IX, and XII. nih.gov Similarly, indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety were synthesized and showed potent, nanomolar-range inhibition constants against several hCA isoforms, with some derivatives being more active than the standard drug acetazolamide (B1664987) against hCA I. nih.gov The ability of sulfonamides to inhibit various CA isoforms makes them relevant for conditions beyond microbial infections, including glaucoma. nih.govebi.ac.uk

Table 3: Carbonic Anhydrase (CA) Inhibition by Sulfonamide Analogues

| Compound/Analogue Class | Target Isoform | Inhibitory Activity (Ki) | Source |

|---|---|---|---|

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA I | Potent, nanomolar range | nih.gov |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids (e.g., 6o, 6m, 6f) | hCA XII | 10–41.9 nM | nih.gov |

| N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines | hCA II | 10-25 nM | ebi.ac.uk |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamides | hCA XII | 61.3–432.8 nM | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. acs.org Their activity is crucial in physiological processes such as tissue remodeling, but their overexpression is implicated in pathological conditions including cancer metastasis. acs.org Consequently, the development of MMP inhibitors is a significant area of research.

While direct studies on the MMP inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been investigated for this purpose. The sulfonamide group is known to be a zinc-binding group, a key feature for MMP inhibition. However, the pyramidal nature of the sulfonamide group can sometimes lead to lower inhibitory activity compared to other zinc-binding moieties like hydroxamates. acs.org Research into non-peptidic MMP inhibitors has included sulfonamide-based structures, such as CGS-27023A, which demonstrated good oral availability. acs.org The exploration of pyrimidine-2,4,6-trione metalloproteinase inhibitors has also been a focus, highlighting the ongoing search for effective MMP inhibitors for conditions like inflammation and cancer. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in healthy cells but is induced by inflammatory stimuli, leading to the production of prostaglandins (B1171923) involved in inflammation. ekb.egijpsr.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. ekb.egijpsr.com

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, it is particularly relevant in infections caused by Helicobacter pylori, where it neutralizes gastric acid, allowing the bacterium to survive and cause ulcers and other gastrointestinal issues. epa.gov Therefore, urease inhibitors are of interest for the treatment of such infections.

While there are no specific reports on the urease inhibitory potential of this compound, the sulfonamide scaffold has been extensively used in the design of potent urease inhibitors. epa.gov For example, a series of new sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and showed significantly more potent urease inhibition than the standard inhibitor thiourea, with IC50 values in the low micromolar range. epa.gov Similarly, imidazopyridine-based oxazole (B20620) derivatives have also been identified as potent urease inhibitors, with some analogues being significantly more active than thiourea. sigmaaldrich.com These studies underscore the potential of sulfonamide-containing compounds as a class for the development of effective urease inhibitors.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination, making it an attractive target for the development of antibacterial agents. This enzyme introduces negative supercoils into DNA.

There is a lack of direct evidence for the DNA gyrase inhibitory activity of this compound in the available literature. Research in this area has often focused on other heterocyclic scaffolds. For example, derivatives of 1,8-naphthyridine (B1210474) have been investigated and shown to possess a broad spectrum of biological activities, including the ability to inhibit DNA gyrase. Some compounds from this class have demonstrated inhibitory concentrations (IC50) against M. smegmatis DNA gyrase at concentrations of 50 µg/mL or lower.

Anti-inflammatory Properties

The anti-inflammatory potential of a compound is often linked to its ability to inhibit key inflammatory enzymes like COX-2. ijpsr.com The inhibition of COX-2 prevents the synthesis of prostaglandins that mediate inflammation. ijpsr.com

Direct in vivo or in vitro studies detailing the anti-inflammatory properties of this compound are not widely reported. However, given that the sulfonamide moiety is a cornerstone of many COX-2 inhibitors, it is plausible that this compound could exhibit anti-inflammatory effects. tandfonline.comtandfonline.com Studies on other sulfonamide derivatives have demonstrated significant anti-inflammatory activity in animal models. For example, a novel thiophene (B33073) carboxamide compound showed anti-inflammatory effects comparable to indomethacin (B1671933) in both acute and chronic inflammation models in rats. Furthermore, 1,4-naphthoquinone (B94277) derivatives have been shown to decrease LPS-induced COX-2 activity and the release of pro-inflammatory cytokines in macrophage cells, highlighting the anti-inflammatory potential of compounds containing the naphthalene moiety.

Potential in Other Therapeutic Areas

The sulfonamide scaffold is recognized for its broad range of biological activities, leading to its investigation in various therapeutic areas beyond those already discussed. tandfonline.com

Anti-tumor Activity: Research into new sulfonamide derivatives bearing a naphthalene moiety has revealed significant antiproliferative activity. ekb.eg In one study, a series of such compounds was evaluated for their ability to inhibit the growth of human breast cancer (MCF-7) and human non-small cell lung carcinoma (A549) cell lines. While this compound was not specifically tested, a close analogue, N-(3,4,5-trimethoxyphenyl)naphthalene-2-sulfonamide (compound 5d), demonstrated notable antiproliferative activity. An even more potent analogue, compound 5c, which features a naphthalen-1-yl group, exhibited very strong activity, suggesting that the naphthalene sulfonamide scaffold is a promising lead for the development of new anticancer agents that may act as tubulin polymerization inhibitors. ekb.eg

| Compound | Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

|---|---|---|---|

| 5c | naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | naphthalen-2-yl | 5.72 ± 0.18 | >30.0 |

Anti-convulsant, Anti-diabetic, Antiviral, HIV Protease Inhibition, and CNS Activity: While sulfonamides as a class have been explored for a wide range of biological activities, including anti-convulsant, anti-diabetic, and antiviral properties, specific research findings for this compound in these therapeutic areas are not available in the current literature. tandfonline.com

DNA Binding and Nuclease Activity Investigations

The interaction of small molecules with DNA can lead to the discovery of novel therapeutic agents, particularly in the field of oncology. These interactions can involve binding to the grooves of DNA or intercalation between the base pairs, and in some cases, can lead to DNA cleavage.

There are no direct studies on the DNA binding and nuclease activity of this compound itself. However, research has been conducted on metal complexes of N-substituted sulfonamides. For instance, ternary copper(II) complexes of N-(4,5-dimethylthiazol-2-yl)naphthalene-1-sulfonamide have been shown to bind effectively to calf thymus DNA. These complexes also exhibited nuclease activity, with one complex demonstrating efficient photo-induced DNA cleavage. Similarly, copper(II) complexes of other tridentate ligands have shown good DNA binding propensity and the ability to cleave supercoiled DNA. It is important to note that these studies involve metal complexes, and the activity of the free sulfonamide ligand was not reported.

Protein Interaction Studies (e.g., Serum Albumin Binding)

The interaction of small molecules with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. While direct experimental data on the serum albumin binding of this compound is not extensively available in the public domain, studies on structurally related naphthalenesulfonamide derivatives provide significant insights into the potential protein binding characteristics of this class of compounds. Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), which shares a significant structural homology with HSA, are the most abundant proteins in the bloodstream and are known to bind a wide variety of drugs. mdpi.com

Research into the interaction of various naphthalenesulfonamide analogues with serum albumins has been conducted using several biophysical techniques, most notably fluorescence spectroscopy. nih.govnih.gov These studies typically investigate the quenching of the intrinsic fluorescence of albumin, which is primarily due to its tryptophan residues, upon the addition of the compound of interest. nih.gov This quenching can provide information on the binding mechanism, binding constants, and the number of binding sites.

For instance, studies on aminonaphthalenesulfonic acid derivatives have demonstrated their ability to bind to both human and bovine serum albumins. nih.gov The binding of these compounds often results in an enhancement of their own fluorescence, a phenomenon that can be used to quantify the interaction. nih.gov Research has indicated that the number of binding sites for these derivatives on human and bovine serum albumins can differ, with one study reporting one and two binding sites, respectively. nih.gov The quenching of the native fluorescence of albumin by these compounds suggests a close proximity of the bound ligand to the tryptophan residues of the protein. nih.gov The primary driving forces for such binding are thought to be related to the structural characteristics of the amino acid sequences surrounding the tryptophan residues within the protein. nih.gov

Furthermore, 1-anilino-8-naphthalene sulfonate (ANS), a well-known fluorescent probe, has been used extensively to characterize drug binding sites on serum albumins. nih.gov Studies with ANS have revealed high-affinity binding sites on both HSA and another plasma protein, alpha-1-acid glycoprotein. nih.gov The affinity constant for ANS binding to a single site on HSA has been determined to be in the order of 0.72 x 10^6 M-1. nih.gov

More complex naphthalimide-polyamine conjugates have also been investigated for their interaction with BSA. nih.gov These studies have shown that the binding is significantly influenced by the substituents on the naphthalene core and is mediated by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic forces. nih.gov The quenching mechanism for these interactions is often found to be static, indicating the formation of a ground-state complex between the compound and the protein. nih.gov

A naphthalene acyl sulfonamide moiety has been successfully utilized as an affinity tag to non-covalently bind to serum albumin, thereby extending the plasma half-life of a peptide inhibitor of coagulation factor VIIa. nih.gov This demonstrates the inherent ability of the naphthalenesulfonamide scaffold to interact with serum albumin, suggesting that this compound would likely exhibit similar binding properties.

The binding of sulfonamide derivatives, in general, to serum albumin has been shown to be influenced by their hydrophobic properties. nih.gov An increase in hydrophobicity often correlates with an increased affinity for albumin. nih.gov The interaction of various sulfonamides with HSA and BSA has been characterized by binding constants and thermodynamic parameters, often revealing a spontaneous binding process driven by forces such as hydrogen bonding and van der Waals interactions.

Given the structural features of this compound, which includes a hydrophobic naphthalene ring and a polar sulfonamide group with a pyridine moiety, it is plausible that its interaction with serum albumin would involve a combination of hydrophobic and electrostatic interactions. The naphthalene group would likely interact with hydrophobic pockets within the albumin structure, while the sulfonamide and pyridine groups could participate in hydrogen bonding or other polar interactions.

The following table summarizes representative binding parameters for the interaction of some naphthalenesulfonamide analogues and other related compounds with serum albumins, as reported in the literature. It is important to note that these values are for structurally related compounds and not for this compound itself.

| Compound/Analogue Class | Serum Albumin | Method | Key Findings | Reference |

| Aminonaphthalenesulfonic acid derivatives | Human Serum Albumin | Fluorescence Spectroscopy | 1 binding site | nih.gov |

| Aminonaphthalenesulfonic acid derivatives | Bovine Serum Albumin | Fluorescence Spectroscopy | 2 binding sites | nih.gov |

| 1-Anilino-8-naphthalene sulfonate (ANS) | Human Serum Albumin | Fluorescence Spectroscopy | Affinity constant (Ka) = 0.72 x 10^6 M-1 | nih.gov |

| Naphthalimide-polyamine conjugates | Bovine Serum Albumin | Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking | Static quenching mechanism; binding involves hydrogen bonds, electrostatic, and hydrophobic interactions. | nih.gov |

| Naphthalene acyl sulfonamide tag | Human Serum Albumin | In vivo studies | Increased plasma half-life of a peptide. | nih.gov |

This interactive table provides a summary of the binding characteristics of compounds structurally related to this compound with serum albumins.

Structure Activity Relationship Sar Studies for N Pyridin 2 Ylnaphthalene 2 Sulfonamide Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity

Substituents on the naphthalene ring can modulate the electronic properties and steric bulk of the molecule. For instance, the introduction of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., nitro, halo) can alter the pKa of the sulfonamide nitrogen and influence hydrogen bonding interactions with target proteins. nih.gov Studies on related N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)arylsulfonamides as Hsp90 inhibitors have shown that the nature and position of substituents on the aryl group attached to the sulfonamide can significantly impact activity. nih.gov

Furthermore, the position of substitution on the naphthalene ring is critical. Steric hindrance introduced by bulky substituents at certain positions can either enhance or diminish biological activity by forcing the molecule into a more or less favorable conformation for binding. For example, steric repulsion between peri-substituents at the 1- and 8-positions of a naphthalene ring can cause significant distortion of the ring's planarity, which in turn can affect its interaction with a flat binding pocket on a target protein. nih.gov

A systematic study on the distortion of the naphthalene ring by introducing bulky substituents has shown that as the steric bulk of the substituents increases, the naphthalene ring can undergo both vertical and horizontal distortions. nih.gov This non-electronic activation can influence the reactivity and biological activity of the naphthalene framework. nih.gov

Table 1: Hypothetical Impact of Naphthalene Ring Substitutions on Biological Activity

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| Electron-donating group (e.g., -OCH3) | Potential increase or decrease | Can enhance binding through hydrogen bond acceptance but may also introduce unfavorable steric bulk. |

| Electron-withdrawing group (e.g., -NO2) | Potential increase or decrease | Can modulate sulfonamide pKa, potentially improving target interaction, but may also introduce toxicity. |

| Bulky alkyl group (e.g., -C(CH3)3) | Likely decrease | May cause steric hindrance, preventing optimal binding to the target. |

| Halogen (e.g., -Cl, -F) | Potential increase | Can enhance binding through halogen bonding and improve pharmacokinetic properties like membrane permeability. |

Role of Pyridine (B92270) Ring Modifications on Target Interactions

The pyridine ring in N-pyridin-2-ylnaphthalene-2-sulfonamide is a key pharmacophoric element, often involved in critical hydrogen bonding or metal coordination interactions within the active site of a target protein. nih.gov Modifications to this ring can profoundly affect binding affinity and selectivity.

The nitrogen atom of the pyridine ring is a primary site for interaction, acting as a hydrogen bond acceptor. nih.gov The position of the nitrogen is therefore critical; for example, a 2-pyridyl, 3-pyridyl, or 4-pyridyl isomer will present the nitrogen atom in a different spatial orientation, which can drastically alter binding.

Substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule. A review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, while halogen atoms or bulky groups may decrease it. nih.gov For instance, introducing electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups can decrease basicity but may participate in other favorable interactions.

In a series of imidazo[1,2-a]pyridines, substitutions on the pyridine ring were explored to optimize inhibitory activity against p110a, an emerging cancer therapy target. nih.gov This highlights the importance of the substitution pattern on the pyridine moiety for achieving potent and selective biological activity.

Table 2: Hypothetical Role of Pyridine Ring Modifications on Target Interactions

| Modification | Predicted Effect on Target Interaction | Rationale |

| Isomeric Position of Nitrogen (2-, 3-, or 4-pyridyl) | Significant change in binding | Alters the geometry of hydrogen bond formation with the target. |

| Electron-donating substituent (e.g., -CH3, -NH2) | Potential enhancement of binding | Increases the basicity of the pyridine nitrogen, strengthening hydrogen bonds. |

| Electron-withdrawing substituent (e.g., -CN, -NO2) | Potential alteration of binding | Decreases basicity but may introduce new favorable polar interactions. |

| Bulky substituent | Potential decrease in binding | May lead to steric clashes within the binding pocket. |

Influence of Sulfonamide Linker Modifications on Efficacy

The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O). Altering the acidity of the N-H proton through electronic modulation of the attached aryl and heteroaryl rings can significantly affect the strength of these interactions. The optimal pKa for sulfonamides to achieve high therapeutic activity is often in the range of 6.6 to 7.4, as this influences their ionization state at physiological pH. youtube.com

Replacing the sulfonamide linker with other functionalities, such as an amide or a reversed sulfonamide, would create a new chemical entity with different electronic and conformational properties, likely leading to a complete loss or a different type of biological activity. The sulfonamide group itself can act as an activating group in certain chemical reactions, highlighting its electronic influence on the molecule. researchgate.net Furthermore, aryl sulfonamides have been shown to induce the degradation of specific proteins through the E3 ligase machinery, suggesting a potential for this moiety to confer novel mechanisms of action. nih.gov

Monosubstitution on the sulfonamide nitrogen (N1) can sometimes increase potency, whereas disubstitution generally leads to a loss of activity, as the crucial N-H hydrogen bond donor is removed. youtube.com

Table 3: Hypothetical Influence of Sulfonamide Linker Modifications on Efficacy

| Modification | Predicted Effect on Efficacy | Rationale |

| N-alkylation | Likely decrease or loss of activity | Removes the essential hydrogen bond donating N-H group. |

| Replacement with amide | Altered activity profile | Changes the geometry and electronic properties of the linker. |

| Introduction of chiral center on an N-substituent | Potential for stereospecific activity | May lead to enantiomers with different potencies. |

| Bioisosteric replacement | Unpredictable | Could retain or alter activity depending on the similarity of the replacement to the sulfonamide group. |

Stereochemical Considerations and Their Effects on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov Although this compound itself is not chiral, the introduction of chiral centers through substitution on the naphthalene or pyridine rings, or on a substituent on the sulfonamide nitrogen, would necessitate an evaluation of the stereochemical impact on activity.

The differential activity of stereoisomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. nih.govpioneerpublisher.com One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for recognition by transport systems and for interaction with the target enzyme. nih.gov

Molecular modeling studies of other compounds have revealed that stereochemistry can affect target binding, with only specific isomers being able to form the necessary interactions for covalent irreversible binding and enzyme inactivation. nih.gov Therefore, if a chiral center were introduced into a derivative of this compound, it would be essential to separate and evaluate the individual enantiomers to determine which one possesses the desired biological activity and to avoid potential off-target effects or toxicity associated with the less active or inactive enantiomer. pioneerpublisher.com

Design Principles for Enhanced Biological Potency and Selectivity

The rational design of potent and selective this compound derivatives requires a multi-faceted approach that integrates structural biology, computational modeling, and medicinal chemistry strategies.

Target-Specific Interactions: A primary principle is to maximize favorable interactions with the target protein while minimizing interactions with off-target proteins. This can be achieved by identifying key binding pockets and designing substituents that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, designing covalent irreversible inhibitors by attaching an electrophilic "warhead" to reach a specific cysteine residue in the target has proven to be a successful strategy for enhancing potency and selectivity. nih.gov

Conformational Rigidity: Introducing conformational constraints, for instance through cyclization or the incorporation of rigid linkers, can lock the molecule in its bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty of binding. The use of a rigid piperazinedione template has been successfully employed in the design of potent and selective thrombin inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the naphthalene or pyridine core with other aromatic or heteroaromatic systems (scaffold hopping) can lead to novel derivatives with improved properties. Similarly, bioisosteric replacement of functional groups can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability without losing key binding interactions.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Molecular docking can be used to predict the binding modes of designed analogs and to prioritize compounds for synthesis. This approach allows for the rational design of modifications that enhance binding affinity and selectivity.

Fragment-Based Drug Design (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds. This can be a more efficient way to explore chemical space compared to high-throughput screening of large compound libraries.

By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop derivatives with enhanced biological potency and selectivity for a desired therapeutic target.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for N-pyridin-2-ylnaphthalene-2-sulfonamide Analogues

The diverse biological activities of sulfonamide-containing compounds suggest that derivatives of this compound could be investigated against a wide range of biological targets. Future research should focus on screening a library of these analogues against various enzymes and receptors implicated in disease. Given the known activities of other sulfonamides, potential targets could include:

Carbonic Anhydrases: Certain sulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.

Kinases: As many kinase inhibitors feature heterocyclic rings, these compounds could be evaluated for their potential to modulate kinase activity, which is often dysregulated in cancer.

Microbial Enzymes: The sulfonamide scaffold is classic in antibacterial agents. Novel derivatives could be tested against drug-resistant bacterial strains or other pathogens like parasites. For instance, a related benzenesulfonamide (B165840) derivative has shown activity against Leishmania donovani. nih.govdovepress.com

The exploration of these targets could be accomplished through high-throughput screening of a chemically diverse library of this compound analogues.

Development of Advanced Synthetic Methodologies for Diversification

To explore the full potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. Future research in this area should aim to create a diverse library of analogues by modifying the pyridine (B92270) and naphthalene (B1677914) rings, as well as the sulfonamide linker. Modern synthetic strategies that could be employed include:

Parallel Synthesis: To rapidly generate a large number of derivatives for screening.

Late-Stage Functionalization: To introduce chemical diversity at a late stage of the synthesis, allowing for the rapid exploration of structure-activity relationships (SAR).

Flow Chemistry: For a more controlled, efficient, and scalable synthesis of lead compounds.

A recent study detailed a facile and green synthetic protocol for producing substituted N-(pyridin-2-yl)imidates, which could potentially be adapted for the synthesis of sulfonamide analogues. mdpi.com

Integration of In Silico Methods for Rational Drug Design

Computational, or in silico, methods are indispensable in modern drug discovery for the rational design of new drug candidates. For this compound derivatives, these methods can be used to:

Predict Binding Affinity: Molecular docking studies can predict how well different analogues will bind to a specific biological target.

Pharmacophore Modeling: To identify the key structural features required for biological activity.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize compounds with favorable drug-like properties.

By integrating these computational approaches, researchers can focus synthetic efforts on the most promising candidates, saving time and resources.

Investigation of Multi-Targeting Approaches with this compound Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Drugs that can modulate multiple targets simultaneously, known as multi-target agents, can be more effective than single-target drugs. The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. nih.gov

Future research could focus on designing this compound derivatives that can, for example, inhibit both a specific kinase and a cell-surface receptor involved in a particular cancer. This approach could lead to more potent and durable therapeutic responses.

Synergistic Effects with Existing Therapeutic Agents

Another promising area of research is the investigation of synergistic effects between this compound derivatives and existing drugs. A new compound does not necessarily have to be a standalone therapy; it could significantly enhance the efficacy of an existing treatment.

For example, a study on a benzenesulfonamide derivative showed that it increased the efficacy of Amphotericin B against resistant strains of Leishmania donovani. nih.govdovepress.com Similarly, novel this compound analogues could be tested in combination with current standard-of-care therapies for various diseases to identify potential synergistic interactions. This could lead to lower required doses of existing drugs, potentially reducing side effects and combating drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.